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Introduction
Dalpiciclib (SHR6390) is a novel, orally administered, selective inhibitor of cyclin-dependent

kinases 4 and 6 (CDK4/6).[1][2] Developed by Jiangsu Hengrui Medicine Co., Ltd., it

represents a significant advancement in the landscape of targeted cancer therapies,

particularly for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-

negative (HER2-) advanced breast cancer.[3] By targeting the core machinery of the cell cycle,

Dalpiciclib effectively induces G1 phase arrest, thereby inhibiting the proliferation of cancer

cells.[4] This technical guide provides a comprehensive overview of the discovery and

development timeline of Dalpiciclib, detailing key preclinical and clinical milestones,

experimental methodologies, and quantitative data.

Discovery and Preclinical Development
The journey of Dalpiciclib began with the identification of SHR6390 as a potent and selective

dual inhibitor of CDK4 and CDK6. Preclinical investigations were designed to characterize its

mechanism of action, evaluate its anti-tumor efficacy in various cancer models, and establish a

preliminary safety profile.
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A battery of in vitro studies demonstrated the potent anti-proliferative activity of Dalpiciclib
across a panel of human cancer cell lines.

Table 1: In Vitro IC50 Values of Dalpiciclib in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) Reference

CDK4 - 12.4 [1]

CDK6 - 9.9 [1]

Eca 109

Esophageal

Squamous Cell

Carcinoma

Sensitive (exact value

not specified)
[5]

Eca 9706

Esophageal

Squamous Cell

Carcinoma

Resistant (exact value

not specified)
[5]

KYSE-510

Esophageal

Squamous Cell

Carcinoma

Data not specified [5]

MCF7 Breast Cancer 115.4 [5]

MCF7/TR (Tamoxifen-

Resistant)
Breast Cancer 229.5 [5]

BT-474/T

(Trastuzumab-

Resistant)

Breast Cancer 210.7 [5]

Cell Proliferation Assay:

Cell Lines and Culture: Human cancer cell lines were cultured in appropriate media

supplemented with fetal bovine serum and antibiotics.

Treatment: Cells were seeded in 96-well plates and treated with escalating concentrations of

Dalpiciclib (e.g., 0-4 μM or 0-10 μM) for a specified duration (e.g., 72 hours or 6 days).[5]
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Viability Assessment: Cell viability was determined using standard methods such as the MTT

or CellTiter-Glo assay.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the

dose-response curves.

Western Blot Analysis of Phosphorylated Retinoblastoma Protein (pRb):

Cell Lysis: Treated cells were lysed to extract total protein.

Protein Quantification: Protein concentration was determined using a BCA assay.

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: Membranes were probed with primary antibodies against pRb (e.g., Ser780)

and total Rb, followed by incubation with HRP-conjugated secondary antibodies.

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Efficacy
The anti-tumor activity of Dalpiciclib was further evaluated in various human tumor xenograft

models.

Table 2: Summary of In Vivo Xenograft Studies
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Xenograft
Model

Cancer
Type

Animal
Model

Treatment
Regimen

Key
Findings

Reference

COLO 205 Colon Cancer
Balb/cA-nude

mice

37.5, 75, 150

mg/kg, oral

gavage, once

daily

Dose-

dependent

tumor growth

inhibition. At

150 mg/kg,

regression of

all tumor

xenografts

was

observed.

[6]

U-87 MG Glioblastoma
Balb/cA-nude

mice

37.5, 75, 150

mg/kg, oral

gavage, once

daily

Dose-

dependent

tumor growth

inhibition. At

150 mg/kg,

regression of

all tumor

xenografts

was

observed.

[6]

ES-2
Ovarian

Cancer
Not specified Not specified Not specified [1]

MCF7/ARO
Breast

Cancer
Nude mice

75, 150

mg/kg, oral

gavage, once

daily

Dose-

dependent

tumor growth

inhibition.

[6]

ESCC

Xenografts

Esophageal

Squamous

Cell

Carcinoma

Not specified

150 mg/kg,

oral gavage,

once weekly

for 3 weeks

Showed anti-

tumor activity.

Synergistic

effects with

paclitaxel or

cisplatin.

[5]
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Human Tumor Xenograft Model:

Animal Model: Female athymic nude mice (e.g., Balb/cA) were used.

Tumor Implantation: Human tumor cells were subcutaneously injected into the flanks of the

mice.

Treatment Administration: Once tumors reached a palpable size, mice were randomized into

treatment and control groups. Dalpiciclib was administered orally via gavage at specified

doses and schedules.[5]

Tumor Measurement: Tumor volume was measured regularly using calipers.

Toxicity Assessment: Animal body weight and general health were monitored throughout the

study.

Clinical Development
The clinical development of Dalpiciclib has progressed through a series of well-designed

clinical trials, primarily focusing on patients with advanced breast cancer.

Phase I: Dose Escalation and Safety (NCT02684266)
This first-in-human, open-label, dose-escalation study was conducted in Chinese patients with

advanced breast cancer to determine the maximum tolerated dose (MTD), recommended

Phase II dose (RP2D), and to evaluate the safety, pharmacokinetics, and preliminary anti-tumor

activity of Dalpiciclib.[7][8]

Table 3: Key Data from the Phase I Trial (NCT02684266)
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Parameter Value Reference

Patient Population

40 Chinese patients with

HR+/HER2- advanced breast

cancer

[7]

Dose Escalation
25 mg to 175 mg, once daily, 3

weeks on/1 week off
[7]

MTD Not reached [7]

RP2D
150 mg once daily, 3 weeks

on/1 week off
[8]

Disease Control Rate (DCR) at

150 mg
80.0% (95% CI: 44.4–97.5) [8]

Median PFS at 150 mg
8.4 months (95% CI: 2.1–not

reached)
[8]

Most Common Grade 3/4 AEs
Neutropenia (52.5%),

Leukopenia (35.0%)
[8]

Study Design:

A standard 3+3 dose-escalation design was employed.

Patients received a single dose of Dalpiciclib in the first week, followed by continuous daily

dosing for three weeks, and a one-week rest period in a 28-day cycle.[8]

Phase Ib: Combination Therapy (NCT03481998)
This multicenter, open-label, multi-cohort Phase Ib trial evaluated the safety and tolerability of

Dalpiciclib in combination with letrozole/anastrozole or fulvestrant in patients with HR+/HER2-

advanced breast cancer.[9]

Table 4: Efficacy Results from the Phase Ib Trial (NCT03481998) with Dalpiciclib 150 mg
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Combination
Therapy

Patient
Population

ORR Median PFS Reference

+

Letrozole/Anastr

ozole

Untreated for

advanced

disease

67.6% (95% CI

49.5–82.6)

24.1 months

(95% CI 16.9–

46.0)

[9]

+ Fulvestrant

Progressing after

endocrine

therapy

53.3% (95% CI

26.6–78.7)

16.7 months

(95% CI 1.9–

24.1)

[9]

Phase III: Pivotal Trials
This randomized, double-blind, placebo-controlled Phase III trial investigated the efficacy and

safety of Dalpiciclib plus fulvestrant in patients with HR+/HER2- advanced breast cancer who

had relapsed or progressed on prior endocrine therapy.[2][10][11]

Table 5: Key Results from the DAWNA-1 Trial

Endpoint
Dalpiciclib
+
Fulvestrant

Placebo +
Fulvestrant

Hazard
Ratio (95%
CI)

p-value Reference

Median PFS

(months)
15.7 7.2

0.42 (0.31–

0.58)
< 0.0001 [11]

ORR 27.0% 20.0% - - [11]

Most

Common

Grade 3/4

AEs

Neutropenia

(84.2%),

Leukopenia

(62.1%)

- - - [10]

This randomized, double-blind, placebo-controlled Phase III trial evaluated Dalpiciclib in

combination with letrozole or anastrozole as a first-line treatment for patients with HR+/HER2-

advanced breast cancer.[12][13]

Table 6: Key Results from the DAWNA-2 Trial
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Endpoint

Dalpiciclib
+
Letrozole/A
nastrozole

Placebo +
Letrozole/A
nastrozole

Hazard
Ratio (95%
CI)

p-value Reference

Median PFS

(months)
30.6 18.2

0.51 (0.38-

0.69)
< 0.0001 [13]

ORR

(Investigator

Assessed)

57.4% 47.7% - 0.0233 [13]

Most

Common

Grade 3/4

AEs

Neutropenia,

Leukopenia
- - - [13]

Mechanism of Action: The CDK4/6 Signaling
Pathway
Dalpiciclib exerts its anti-tumor effect by inhibiting the CDK4/6-Cyclin D-Rb-E2F signaling

pathway, a critical regulator of the G1-S phase transition of the cell cycle.

Mitogenic Signals
(e.g., Growth Factors, Estrogens) Cyclin D

 Upregulates

Cyclin D-CDK4/6
Active Complex

CDK4/6

Rb

 Phosphorylates

Rb-E2F Complex
(Inactive)

 Disrupts Complex

pRb
(Phosphorylated)

E2F G1-S Phase
Transition

 Promotes

 Releases

Cell Proliferation

Dalpiciclib
(SHR6390)

 Inhibits

Click to download full resolution via product page

Caption: Dalpiciclib inhibits CDK4/6, preventing Rb phosphorylation and cell cycle

progression.
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Conclusion
Dalpiciclib (SHR6390) has demonstrated a robust and consistent anti-tumor profile from

preclinical studies through to large-scale Phase III clinical trials. Its development timeline

showcases a systematic and successful progression, establishing it as a valuable therapeutic

option for patients with HR+/HER2- advanced breast cancer. The comprehensive data

gathered to date underscores its efficacy and manageable safety profile, solidifying its place

within the armamentarium of CDK4/6 inhibitors. Further research will likely explore its potential

in other cancer types and in combination with other novel agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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